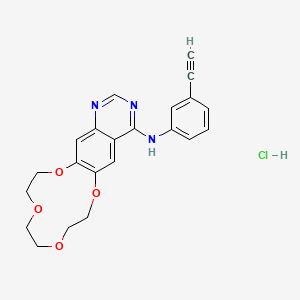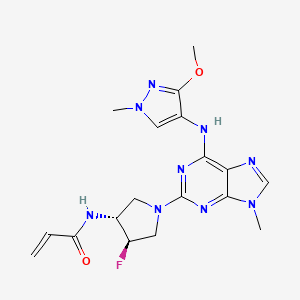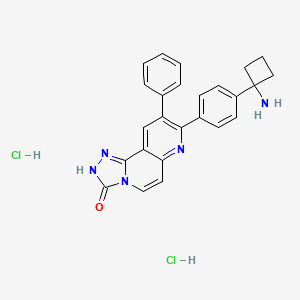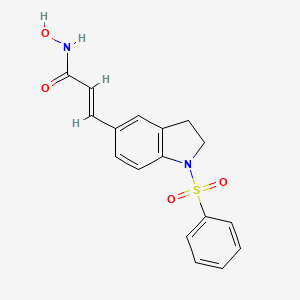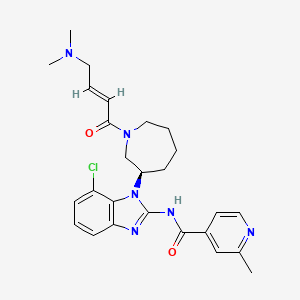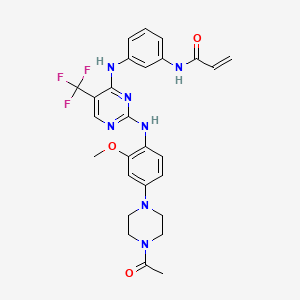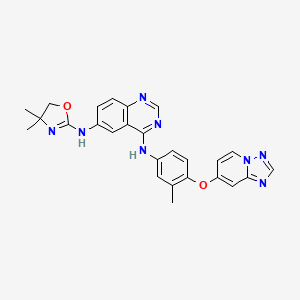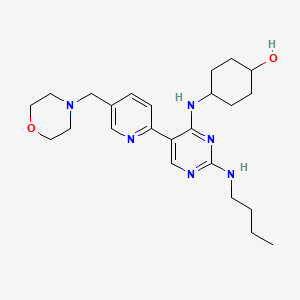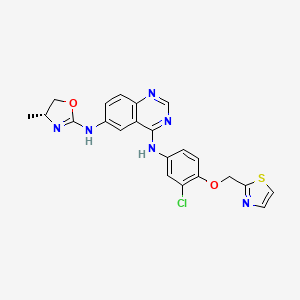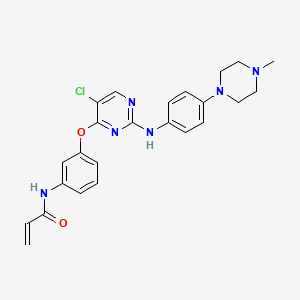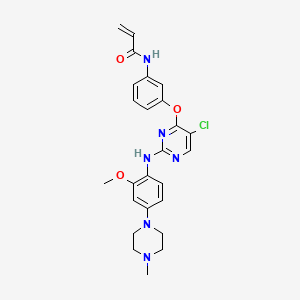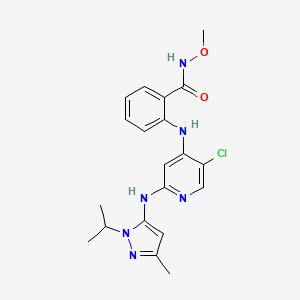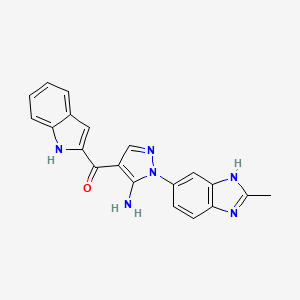
AEG40826
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AEG40826 (HGS1029) is the hydrochloride salt of a small-molecule inhibitor of IAP (Inhibitor of Apoptosis Protein) family proteins with potential antineoplastic activity. IAP inhibitor HGS1029 selectively inhibits the biological activity of IAP proteins, which may restore apoptotic signaling pathways; this agent may work synergistically with cytotoxic drugs to overcome tumor cell resistance to apoptosis. IAPs are overexpressed by many cancer cell types, suppressing apoptosis by binding and inhibiting active caspases-3, -7 and -9 via their BIR (baculoviral lAP repeat) domains.
Applications De Recherche Scientifique
Astrocyte Elevated Gene-1 (AEG-1) in Cancer Research
A key area of scientific research involving AEG-1, or Astrocyte Elevated Gene-1, is its role in cancer. AEG-1 has been identified as a novel prognostic marker for breast cancer progression and overall patient survival. It is significantly up-regulated in primary breast tumors compared to paired normal breast tissue, with higher AEG-1 expression associated with poor overall survival in patients with breast cancer (Li et al., 2008). Furthermore, AEG-1 activates cell survival pathways through PI3K-Akt signaling, contributing to oncogenic properties such as enhanced cell proliferation and invasion (Lee et al., 2008).
AEG-1's Role in Tumor Development and Progression
AEG-1 also plays a multifunctional role in tumor development and progression, being overexpressed in multiple types of human cancer. This overexpression leads to enhanced malignant characteristics like robust proliferation, tissue invasion, and chemoresistance. The biological functions of AEG-1 in cancer are linked to several signaling cascades, including the activation of NF-kappa B and PI3K/AKT signaling, which are crucial in tumor progression and metastasis (Ying et al., 2011).
AEG-1 as a Target for Cancer Therapy
Research has also focused on targeting AEG-1 in cancer therapy. For instance, studies have shown that knockdown of AEG-1 inhibits proliferation and enhances chemo-sensitivity to cisplatin or doxorubicin in neuroblastoma cells, suggesting that AEG-1 could be a potential therapeutic target for this type of cancer (Liu et al., 2009).
Impact on Neurological Diseases and Neuroblastoma
AEG-1 has also been studied in the context of neurological diseases and neuroblastoma. Its inhibition or knockdown is associated with decreased tumorogenic properties in neuroblastoma cells, highlighting its potential as a target for adjuvant therapies in neuroblastoma treatment (Liu et al., 2009).
Propriétés
Numéro CAS |
1107664-44-7 |
|---|---|
Nom du produit |
AEG40826 |
Nom IUPAC |
NONE |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HGS1029; HGS-1029; HGS 1029; AEG40826; AEG-40826; AEG 40826; AEG408262 HCl. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



